N-(2-Butanamidoethyl)tetradecanamide
Description
N-(2-Butanamidoethyl)tetradecanamide is a synthetic long-chain alkyl amide composed of a tetradecanamide (14-carbon chain) backbone linked to a 2-butanamidoethyl group. Its structure combines hydrophobic (tetradecyl chain) and hydrophilic (butanamidoethyl) moieties, making it amphiphilic.
Properties
CAS No. |
61796-95-0 |
|---|---|
Molecular Formula |
C20H40N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[2-(butanoylamino)ethyl]tetradecanamide |
InChI |
InChI=1S/C20H40N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-16-20(24)22-18-17-21-19(23)15-4-2/h3-18H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
DLYZAGBEMXMKLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCNC(=O)CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Functional Groups
The key differentiator among tetradecanamide derivatives lies in their substituent groups, which dictate physicochemical properties and biological activity.
Table 1: Structural Comparison of Tetradecanamide Derivatives
Key Observations :
- Cationic vs. Neutral Groups: Derivatives like N-(2-(dimethylamino)ethyl)tetradecanamide exhibit cationic charges at physiological pH, enhancing solubility and surfactant properties . In contrast, the neutral butanamidoethyl group in the target compound may reduce water solubility but improve lipid membrane interactions.
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., benzyl or thiazole groups) enhance π-π stacking and antimicrobial activity , while aliphatic chains (e.g., butanamidoethyl) favor hydrophobic interactions.
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Derivatives
Key Trends :
- Longer Aliphatic Chains increase logP (e.g., tetradecanamide logP > hexanamide).
- Hydrophilic Substituents (e.g., hydroxyethyl) reduce logP and enhance water solubility .
Q & A
Basic: What are the optimized synthetic routes for N-(2-Butanamidoethyl)tetradecanamide, and how do reaction conditions influence yield?
Answer:
this compound can be synthesized via amidation reactions between appropriate amines and fatty acids. Evidence from analogous compounds (e.g., N-(3,4-dimethoxy-β-phenylethyl)tetradecanamide) shows yields ranging from 71% to 92%, depending on the coupling reagent, solvent, and temperature . For example, using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane at 0–25°C typically optimizes yield. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity, with melting points around 94–95°C serving as a key purity indicator .
Table 1: Example Yields of Structurally Similar Amides
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| N-(3,4-Dimethoxy-β-phenylethyl)tetradecanamide | 71 | 94–95 |
| N-(2-Aminoethyl)hexadecanamide derivative | 82 | Not reported |
Advanced: How can researchers resolve contradictions in reported cytotoxicity data for tetradecanamide analogs?
Answer:
Discrepancies in cytotoxicity data (e.g., IC₅₀ values) may arise from differences in cell lines, assay protocols, or compound purity. For instance, N-(4-hydroxy-3-methoxybenzyl)tetradecanamide (AN5) showed variable hepatoma cell viability reduction (24–48 hours, 10–200 µM) in MTT assays, highlighting the need for standardized protocols . To address contradictions:
Control Variables: Use identical cell lines (e.g., HTC cells for hepatoma studies) and exposure times.
Purity Validation: Characterize compounds via HPLC (>95% purity) and confirm structures with ¹H NMR (e.g., δ 8.66 ppm for amide protons) .
Dose-Response Curves: Perform triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) to validate reproducibility .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- IR Spectroscopy: Confirm amide bond formation via peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend) .
- ¹H NMR: Identify alkyl chain protons (δ 0.8–1.6 ppm) and amide protons (δ 6.3–8.6 ppm). For example, tert-butyldimethylsilyl-protected derivatives show distinct shifts at δ 5.14–5.11 ppm (dioxolane protons) .
- Mass Spectrometry: Validate molecular weight (e.g., MW 227.39 for N-tetradecanamide) via ESI-MS .
Advanced: How does alkyl chain length influence the bioactivity of N-substituted tetradecanamides?
Answer:
Chain length modulates lipophilicity and target interactions. In hepatoma cells, N-(4-hydroxy-3-methoxybenzyl)tetradecanamide (C14, AN5) exhibited lower cytotoxicity (48-hour IC₅₀: ~100 µM) compared to shorter-chain analogs (e.g., hexanamide, C6: IC₅₀ ~50 µM), suggesting a balance between membrane permeability and steric hindrance . Methodological recommendations:
Comparative Assays: Test analogs (C6–C18) under identical conditions.
LogP Calculations: Use software (e.g., ChemAxon) to correlate hydrophobicity with activity.
Molecular Docking: Predict binding affinities to targets like TRPV1 receptors, which interact with lipophilic moieties .
Basic: What safety precautions are required when handling this compound?
Answer:
Despite limited toxicity data, the compound is classified under EU-GHS/CLP as:
- Acute Toxicity (Category 4): Oral, dermal, and inhalation hazards .
- Handling Protocol:
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid aerosol formation.
- In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
- Waste Disposal: Follow institutional guidelines for amide-containing waste.
Advanced: How can researchers address the lack of ecological toxicity data for tetradecanamide derivatives?
Answer:
While existing SDSs state "no data available" for biodegradation or bioaccumulation , preliminary assessments can include:
Read-Across Models: Use data from structurally similar compounds (e.g., octadecanamide) to estimate persistence or mobility.
In Silico Tools: Apply EPI Suite to predict biodegradability (e.g., BIOWIN score).
Microcosm Studies: Evaluate soil/water degradation using OECD 301/307 protocols.
Basic: What are the key applications of this compound in pharmacological research?
Answer:
The compound is explored for:
- Neuroprotection: Derivatives like N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide show potential in modulating neurodegenerative pathways .
- Antiviral Agents: Tetradecanamide-linked nucleosides (e.g., compound 8g) exhibit activity against viral polymerases .
Advanced: What experimental strategies can validate hypothesized structure-activity relationships (SARs) for tetradecanamides?
Answer:
To establish SARs:
Analog Synthesis: Prepare derivatives with systematic modifications (e.g., substituents at the 2-position, varying alkyl chains) .
High-Throughput Screening: Test analogs against target panels (e.g., kinase assays, ion channels).
Multivariate Analysis: Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
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